(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-8(2)10(7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
JFQAARVENHNBAX-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition to Epoxides or Glycidol Derivatives
Another route involves nucleophilic addition of amino groups to epoxide intermediates, such as glycidol, which can be stereoselectively opened with amino compounds.
Reaction Pathway:
$$
\text{Glycidol} + \text{2,6-dimethylphenylamine} \xrightarrow{\text{Base or acid catalysis}} \text{Amino alcohol}
$$
- Use of Lewis acids (e.g., boron trifluoride) to activate epoxides.
- Control of temperature and solvent polarity to favor the formation of the (S)-enantiomer.
Modern Synthetic Strategies
Catalytic Asymmetric Hydrogenation
Recent advances have utilized catalytic asymmetric hydrogenation of imines or related intermediates to produce the amino alcohol with high enantiomeric excess.
- Formation of a prochiral imine from a ketone and ammonia or primary amine.
- Hydrogenation using chiral catalysts such as BINAP-Rh or BINAP-Ru complexes.
| Parameter | Typical Range |
|---|---|
| Catalyst | BINAP-Rh, BINAP-Ru |
| Solvent | Toluene, ethanol |
| Temperature | 25-60°C |
| Pressure | 1-10 atm H₂ |
- Enantiomeric excess exceeding 95% under optimized conditions.
- High yield (>90%).
Stereoselective Synthesis via Chiral Auxiliaries
Chiral auxiliaries attached to the starting materials can direct stereoselectivity during key steps, such as nucleophilic addition or reduction.
- Use of (S)-propylene oxide as a chiral auxiliary during nucleophilic addition to aldehydes.
- Subsequent removal of the auxiliary yields the enantiomerically enriched amino alcohol.
Industrial-Scale Synthesis
Large-Scale Route
Industrial production often adapts laboratory methods to ensure safety, cost-effectiveness, and high throughput. A typical route involves:
- Step 1: Synthesis of 2,6-dimethylbenzylamine via catalytic hydrogenation of relevant nitriles or reduction of corresponding nitro compounds.
- Step 2: Reaction of the amine with epichlorohydrin or glycidol under controlled conditions to form the amino alcohol.
- Step 3: Purification through recrystallization or chromatography.
Optimization Parameters
| Parameter | Optimization Focus |
|---|---|
| Catalyst | Cost, activity, enantioselectivity |
| Solvent | Safety, recyclability, reaction rate |
| Temperature | Reaction rate vs. stereoselectivity |
| Purification | Minimization of impurities and racemization |
Summary of Key Reaction Conditions and Parameters
| Method | Reagents | Catalyst | Solvent | Temperature | Yield | Enantiomeric Excess | References |
|---|---|---|---|---|---|---|---|
| Reductive Amination | 2,6-Dimethylbenzaldehyde + Ammonia | Chiral Rh or Ru complexes | Ethanol | 25-60°C | >90% | >95% | Literature, patents |
| Nucleophilic Addition | Glycidol + 2,6-Dimethylphenylamine | Lewis acids (e.g., BF₃) | Toluene | 0-25°C | 70-85% | Not specified | Organic synthesis literature |
| Catalytic Hydrogenation | Imine intermediates | BINAP-Rh | Toluene or ethanol | 25-60°C | >90% | >95% | Recent research articles |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2,6-Dimethylphenyl)acetaldehyde.
Reduction: 2-(2,6-Dimethylphenyl)ethylamine.
Substitution: N-(2,6-Dimethylphenyl)acetamide.
Scientific Research Applications
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
- (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride Structure: Differs by replacing methyl groups with fluorine atoms at the 2,6-positions. Properties: Molecular formula C8H10ClF2NO (MW: 209.62 g/mol). Purity ≥95%, commonly supplied in milligram quantities . Application: The electronegative fluorine substituents enhance metabolic stability and binding affinity in drug candidates compared to methyl groups.
- 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol Structure: Chlorine atoms replace methyl groups. Properties: Molecular formula C8H9Cl2NO (MW: 206.07 g/mol). Higher density (predicted 1.391 g/cm³) due to chlorine’s atomic mass . Activity: Dichloro analogs exhibit stronger π–π interactions with enzymes (e.g., collagenase), as seen in related dichlorobenzyl-pentynoic acids (IC50: ~1.3–1.5 mM) .
Methyl vs. Other Alkyl/Aryl Groups
- 1-Cyclohexyl-2-((2,6-dimethylphenyl)amino)ethan-1-ol Structure: A cyclohexyl group replaces the amino-bearing carbon’s methylphenyl moiety. Synthesis: Prepared via automated flash chromatography, emphasizing the role of steric bulk in purification challenges .
Stereochemical Variants
- (R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol Properties: Enantiomer of the S-form; identical molecular formula (C8H9Cl2NO) but distinct optical activity. Predicted pKa: 12.19, indicating similar basicity to the S-form . Significance: Stereochemistry affects docking interactions (e.g., hydrogen bond lengths vary by 0.2–0.3 Å in collagenase binding) .
Functional Group Modifications
- (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol Structure: Extends the carbon chain (propan-1-ol backbone) with a trifluoromethylphenyl group. Application: The trifluoromethyl group enhances lipophilicity and bioavailability, a common strategy in CNS-targeting drugs .
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogs
Key Findings and Implications
Substituent Effects: Electron-Withdrawing Groups (F, Cl): Enhance enzyme binding via polar interactions and metabolic stability.
Stereochemical Influence :
- The S-configuration optimizes hydrogen-bonding geometry in enzyme pockets, as seen in collagenase inhibitors .
Synthetic Challenges :
- Bulky substituents (e.g., 2,6-dimethylphenyl) complicate purification, necessitating advanced techniques like automated flash chromatography .
Biological Activity
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol, commonly referred to as a chiral amino alcohol, has garnered attention in pharmaceutical and biochemical research due to its unique structural features and biological activities. This compound contains both an amino group and a hydroxyl group, contributing to its potential interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C10H15NO, with a molecular weight of approximately 169.24 g/mol. The presence of the 2,6-dimethylphenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 169.24 g/mol |
| Functional Groups | Amino (-NH2), Hydroxyl (-OH) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity or modulating their function. Additionally, the hydroxyl group may facilitate interactions with cell membrane receptors, influencing signal transduction pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes by binding to their active sites.
- Receptor Modulation: It can modulate receptor activity, impacting cellular signaling pathways.
Biological Activity Data
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Cytotoxicity: Preliminary investigations indicate potential cytotoxic effects on cancer cell lines, warranting further exploration for anticancer applications.
- Neuroprotective Effects: There is emerging evidence that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. This suggests potential therapeutic applications in oncology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol | Enantiomer with similar properties | Different biological activity due to stereochemistry |
| 2-Amino-2-phenylethanol hydrochloride | Lacks dimethyl substituents on phenyl ring | Different reactivity and applications |
| 3-Amino-3-(4-methylphenyl)propan-1-ol | Contains a single methyl group on phenyl ring | Variations in reactivity and applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
